2-Chloro-4-(tert-pentyl)phenol
Overview
Description
2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a tert-pentyl group at the fourth position on the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial applications.
Scientific Research Applications
2-Chloro-4-(tert-pentyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Utilized in the formulation of preservatives and biocides for industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(tert-pentyl)phenol is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . The reaction can occur via two pathways: SN1 or SN2 . The pathway depends on the degree of substitution at the benzylic position . For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving aromatic compounds . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the synthesis and degradation of various biochemicals .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For example, changes in the synthesis and degradation of aromatic compounds could potentially affect a wide range of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment could potentially interfere with the compound’s ability to interact with its targets . Additionally, factors such as temperature and pH could affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(tert-pentyl)phenol typically involves the chlorination of 4-(tert-pentyl)phenol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the second position.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. The process involves continuous monitoring and control to achieve high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of phenol derivatives with different substituents replacing the chlorine atom.
Comparison with Similar Compounds
- 2,6-Dichloro-4-(tert-pentyl)phenol
- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
- 2-tert-Butyl-4-methylphenol
Comparison: 2-Chloro-4-(tert-pentyl)phenol is unique due to the specific positioning of the chlorine and tert-pentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-chloro-4-(2-methylbutan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIQCCWPKUZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967781 | |
Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-65-9, 73090-69-4 | |
Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro-4-tert-amylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5323-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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